GNE-886

描述

GNE-886 是一种强效且选择性的猫眼综合征染色体区域候选基因 2 溴结构域 (CECR2) 抑制剂。 溴结构域是蛋白质相互作用模块,识别组蛋白和其他蛋白质上的乙酰化赖氨酸残基,在调节基因表达和染色质结构中起着至关重要的作用 .

准备方法

合成路线和反应条件: GNE-886 的合成涉及通过筛选内部药物化学库来识别吡咯并吡啶酮化学先导。 随后的基于结构的药物设计导致了 this compound 的开发 . 详细的合成路线和反应条件通常是专有的,可能涉及多个有机合成、纯化和表征步骤。

工业生产方法: this compound 的工业生产方法在现有文献中没有明确说明。大规模合成可能会遵循与实验室合成类似的原理,优化产量、纯度和成本效益。

化学反应分析

Reaction Optimization and Kinetic Studies

While specific kinetic data for GNE-886’s synthesis are not publicly available, methodologies from analogous bromodomain inhibitor development provide insights:

| Parameter | Typical Optimization Approach | Relevance to this compound |

|---|---|---|

| Temperature | 30–70°C ranges tested via DoE | Likely optimized for intermediate stability |

| Residence Time | Adjusted in flow chemistry setups (0.5–3.5 min) | Critical for controlling reaction byproducts |

| Reagent Equivalents | Varied (e.g., 2–10 equivalents of amines) | Balanced to maximize yield and selectivity |

For example, comparable studies used design of experiments (DoE) to identify optimal conditions for pyrrolidine-mediated reactions, achieving >90% yield while minimizing impurities like disubstituted byproducts .

Mechanistic Basis of Selectivity

This compound’s selectivity for CECR2 over other bromodomains arises from:

-

Binding Mode : Competes with acetylated lysine residues via hydrogen bonding and hydrophobic interactions within the CECR2 binding pocket .

-

Structural Features : A unique substituent pattern on the pyrrolopyridone core avoids steric clashes observed in non-target bromodomains (e.g., BRD7/9) .

Key Interactions :

-

Hydrogen bonds between the compound’s carbonyl groups and conserved asparagine residues in CECR2.

-

π-π stacking with aromatic residues in the acetyl-lysine binding site .

Comparative Selectivity Profile

This compound’s specificity contrasts with pan-bromodomain inhibitors:

| Compound | Primary Target | IC₅₀ (nM) | Selectivity Notes |

|---|---|---|---|

| This compound | CECR2 | <100* | >100-fold selectivity over BRD4 |

| I-BET762 | BET family | 1–10 | Broad activity across BET proteins |

| BI-9564 | BRD9 | 80 | Selective for BRD9 over BRD7 |

科学研究应用

Cancer Research

GNE-886 has been investigated for its effects on various cancer types, particularly breast cancer. It has shown promise in inhibiting the expression of cytokines such as CSF1/2 and CXCL1 in metastatic breast cancer models, suggesting a potential role in reducing tumor metastasis . In vivo studies demonstrated that this compound significantly decreased lung colonization by cancer cells, leading to extended survival in tumor-bearing mice .

Epigenetic Studies

As a bromodomain inhibitor, this compound serves as a valuable tool for studying epigenetic regulation mechanisms. It has been utilized to explore the interaction between histone acetylation and metabolic pathways, revealing vulnerabilities in cancer cell lines under specific conditions like glucose deprivation . This highlights the compound's utility in dissecting the complex roles of bromodomain proteins in cellular processes.

Target Validation

This compound is part of a broader chemical toolbox designed for validating bromodomain targets. Its selectivity allows researchers to investigate the physiological roles of specific bromodomains without cross-reactivity with other protein families, minimizing confounding effects during experiments . This specificity is crucial for elucidating the biological functions of bromodomains in health and disease.

Case Studies

Mechanistic Insights

This compound's mechanism of action involves binding to the CECR2 bromodomain, leading to inhibition of its function. This inhibition affects downstream signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target CECR2 while sparing other bromodomains is instrumental in studying specific biological effects without interference from other pathways .

作用机制

GNE-886 通过选择性地结合 CECR2 溴结构域发挥作用,抑制其与组蛋白上的乙酰化赖氨酸残基的相互作用 . 这种抑制破坏了基因表达和染色质结构的调节,为溴结构域的生物学作用提供了见解。

类似化合物:

BRD9 抑制剂: This compound 也显示出对另一种溴结构域蛋白 BRD9 的一些活性.

BET 溴结构域抑制剂: 靶向溴结构域和额外末端 (BET) 家族蛋白的化合物,如 JQ1,其作用机制相似,但靶向不同的溴结构域.

独特性: This compound 在对 CECR2 溴结构域的高选择性和效力方面是独一无二的,使其成为研究这种特定蛋白质相互作用模块的宝贵工具 .

相似化合物的比较

BRD9 Inhibitors: GNE-886 also shows some activity towards BRD9, another bromodomain protein.

BET Bromodomain Inhibitors: Compounds targeting the bromodomain and extra-terminal (BET) family proteins, such as JQ1, are similar in their mechanism of action but target different bromodomains.

Uniqueness: this compound is unique in its high selectivity and potency for the CECR2 bromodomain, making it a valuable tool for studying this specific protein interaction module .

生物活性

GNE-886 is a selective inhibitor targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which is implicated in various cellular processes, particularly in cancer biology. This compound has attracted significant attention for its potential therapeutic applications due to its unique mechanism of action and efficacy in disrupting epigenetic regulatory pathways.

This compound functions primarily as an inhibitor of bromodomain-containing proteins, which are critical for recognizing acetylated lysine residues on histones and non-histone proteins. By inhibiting CECR2, this compound alters gene expression profiles that favor apoptosis over proliferation in cancer cells. The compound competes with acetylated lysine residues for binding to the bromodomain, effectively disrupting downstream signaling pathways essential for cancer cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of leukemia and solid tumor cell lines by inducing apoptosis and altering cell cycle dynamics. The compound's IC50 values indicate strong potency, with specific values reported as low nanomolar concentrations .

Table 1: Summary of Biological Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | <10 | Induces apoptosis |

| MDA-MB-231 (Breast) | <20 | Disrupts cell cycle progression |

| A375 (Melanoma) | <15 | Alters gene expression |

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its selectivity and potency. It shares similarities with other bromodomain inhibitors but is distinct in its selectivity for CECR2. The design of this compound incorporates features that enhance binding affinity while minimizing off-target interactions, which is crucial for reducing potential side effects in therapeutic applications .

Case Study 1: Leukemia Treatment

A study involving K562 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. The combination of this compound with standard chemotherapy agents showed synergistic effects, enhancing overall anti-tumor efficacy and suggesting a potential role in combination therapies for leukemia .

Case Study 2: Solid Tumors

In xenograft models of solid tumors, this compound treatment resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis rates and decreased proliferation markers in treated tumors, further supporting the compound's therapeutic potential .

Comparative Analysis with Other Bromodomain Inhibitors

This compound's selectivity towards CECR2 sets it apart from other bromodomain inhibitors that often target multiple bromodomains. Below is a comparative analysis highlighting key differences:

Table 2: Comparative Analysis of Bromodomain Inhibitors

| Compound Name | Target Bromodomain | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CECR2 | <10 | High |

| I-BET762 | BET bromodomains | Low nanomolar | Moderate |

| BI-9564 | BRD9 | 80 | Low |

| GSK8814 | ATAD2 | 10 | Moderate |

属性

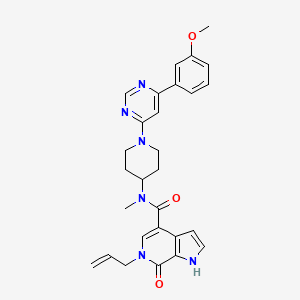

IUPAC Name |

N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRTFGYQVXNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。